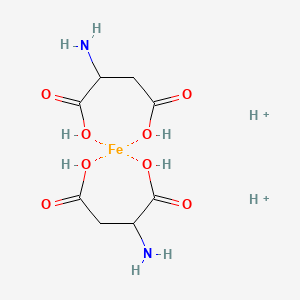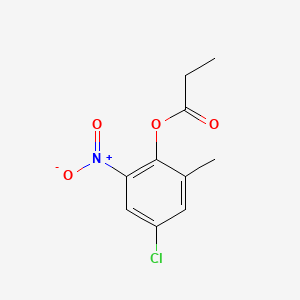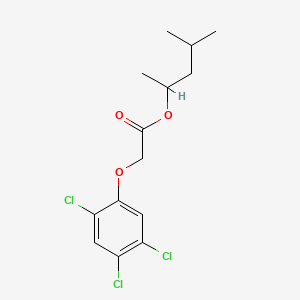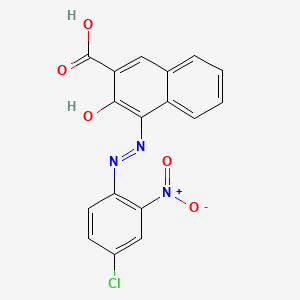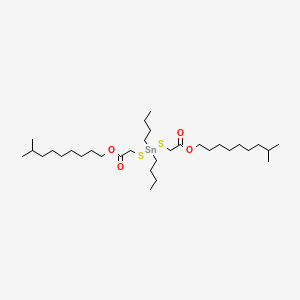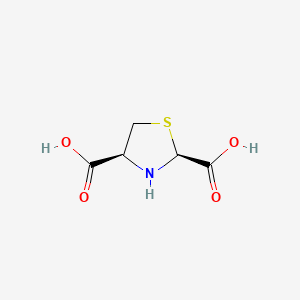
Lithium naphthalenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium naphthalenesulphonate is an organometallic compound that combines lithium with naphthalenesulphonate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a reducing agent and its involvement in anionic polymerization processes.
准备方法
Synthetic Routes and Reaction Conditions: Lithium naphthalenesulphonate is typically synthesized by reacting metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the transfer of electrons from lithium to naphthalene, forming the lithium naphthalenide complex, which is then sulfonated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
化学反应分析
Types of Reactions: Lithium naphthalenesulphonate undergoes various chemical reactions, including:
Reduction: It acts as a powerful reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthalenesulphonate group is replaced by other nucleophiles.
Polymerization: It is used as an initiator in anionic polymerization processes, leading to the formation of well-defined polymer structures.
Common Reagents and Conditions:
Solvents: THF, DME, benzene
Reagents: Metallic lithium, naphthalene, sulfonating agents
Conditions: Inert atmosphere (argon), low temperatures (−30 to +50 °C)
Major Products: The major products formed from these reactions include reduced organic compounds, substituted naphthalenes, and various polymers with specific architectures .
科学研究应用
Lithium naphthalenesulphonate has a wide range of applications in scientific research:
Biology: Its reducing properties are utilized in biochemical assays and the preparation of reactive intermediates.
Medicine: Research is ongoing into its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: It is employed in the production of polymers, nanoparticles, and other advanced materials.
作用机制
The mechanism by which lithium naphthalenesulphonate exerts its effects involves electron transfer processes. The lithium ion facilitates the reduction of various substrates by donating electrons, while the naphthalenesulphonate group stabilizes the resulting anionic species. This compound targets molecular pathways involving electron transfer and redox reactions, making it a versatile reagent in both organic and inorganic chemistry .
相似化合物的比较
- Sodium naphthalenesulphonate
- Potassium naphthalenesulphonate
- Lithium naphthalenide
Comparison: Lithium naphthalenesulphonate is unique due to its higher reducing power compared to its sodium and potassium counterparts. This is attributed to the smaller ionic radius and higher charge density of lithium, which enhances its electron-donating ability. Additionally, this compound is more stable in solution, making it preferable for various applications .
属性
CAS 编号 |
94158-12-0 |
|---|---|
分子式 |
C10H7LiO3S |
分子量 |
214.2 g/mol |
IUPAC 名称 |
lithium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Li/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
InChI 键 |
LAJNCCPAYZUOGR-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


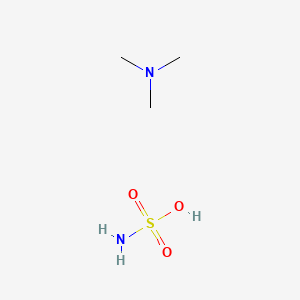
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
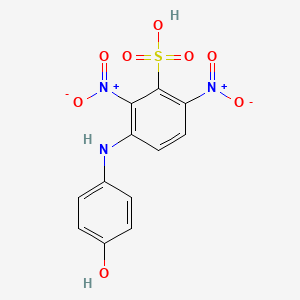
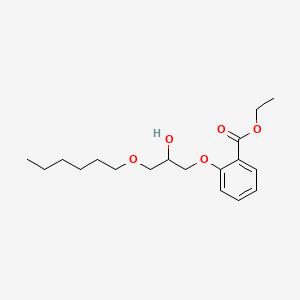

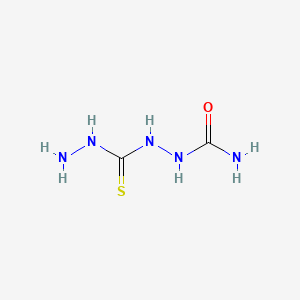
![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
